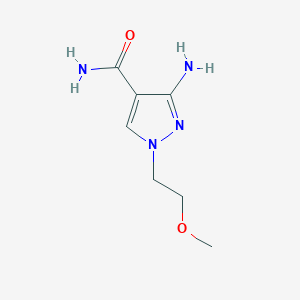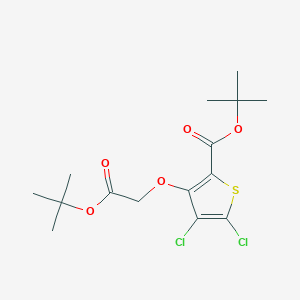
3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both fluorine and iodine substituents on a pyridine ring. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of fluorine and iodine atoms onto the pyridine ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Oxidation: Formation of the ketone group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized further depending on the conditions.
Coupling Reactions: The iodine substituent makes it a candidate for cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Pyridines: Depending on the nucleophile used.
Alcohols: From reduction of the ketone group.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological research.
Industry
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Dyes and Pigments: Used in the development of new dyes and pigments with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The presence of halogens can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-chloro-1-methylpyridin-2(1H)-one
- 3-Fluoro-4-bromo-1-methylpyridin-2(1H)-one
- 3-Fluoro-4-iodo-1-ethylpyridin-2(1H)-one
Uniqueness
The combination of fluorine and iodine on the pyridine ring, along with the methyl and ketone groups, gives 3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one unique chemical properties that can be exploited in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
3-fluoro-4-iodo-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMRXHPUOUCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)

![3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole](/img/structure/B8266640.png)








